molecular formula C20H25N3O5S2 B1663023 S-(2-(6-(4-(3-(Dimethylamino)propoxy)phenylsulfonamido)pyridin-3-yl)-2-oxoethyl) ethanethioate CAS No. 940943-37-3

S-(2-(6-(4-(3-(Dimethylamino)propoxy)phenylsulfonamido)pyridin-3-yl)-2-oxoethyl) ethanethioate

Cat. No. B1663023
M. Wt: 451.6 g/mol
InChI Key: KXWBUKMWZKTHCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

S-(2-(6-(4-(3-(Dimethylamino)propoxy)phenylsulfonamido)pyridin-3-yl)-2-oxoethyl) ethanethioate, commonly known as DAPT, is a chemical compound that has been widely used in scientific research due to its ability to inhibit the Notch signaling pathway. The Notch pathway is a critical signaling pathway that regulates cell differentiation, proliferation, and apoptosis. DAPT has been shown to be a potent inhibitor of the Notch pathway and has been used in various research studies to investigate the role of Notch signaling in different biological processes.

Scientific Research Applications

Antimicrobial Activity

One notable application of compounds related to S-(2-(6-(4-(3-(Dimethylamino)propoxy)phenylsulfonamido)pyridin-3-yl)-2-oxoethyl) ethanethioate is their use in antimicrobial activities. For instance, a study demonstrated novel cyclization processes involving related compounds, which showed significant antimicrobial activities. These activities were quantified using Minimum Inhibitory Concentration (MIC) values, indicating effectiveness in a range of 0.09-1.0 mg (Zareef, Iqbal, & Arfan, 2008).

Synthesis of Heterocyclic Compounds

Another research application is in the synthesis of heterocyclic compounds. Various studies have explored the synthesis of diverse heterocyclic systems, employing compounds similar to S-(2-(6-(4-(3-(Dimethylamino)propoxy)phenylsulfonamido)pyridin-3-yl)-2-oxoethyl) ethanethioate as key intermediates or reactants. These include the synthesis of pyrazolopyrimidines and other sulfur-containing heterocyclic compounds, which are critical in various chemical processes (Alsaedi, Farghaly, & Shaaban, 2019).

Development of Antibacterial and Antifungal Agents

Research has also focused on the development of antibacterial and antifungal agents using compounds structurally related to S-(2-(6-(4-(3-(Dimethylamino)propoxy)phenylsulfonamido)pyridin-3-yl)-2-oxoethyl) ethanethioate. The structural modifications and synthesis of such compounds have led to the creation of novel agents with potential applications in treating various infections (Patel & Agravat, 2007).

Organic Electronic Applications

In the field of organic electronics, derivatives of such compounds have been used to improve the resistive memory performance of devices. Studies have shown that modifications in these compounds can lead to enhanced charge transport and memory behavior in organic resistive memory devices (Liu et al., 2016).

Development of Antioxidants

Research into antioxidants has also utilized compounds related to S-(2-(6-(4-(3-(Dimethylamino)propoxy)phenylsulfonamido)pyridin-3-yl)-2-oxoethyl) ethanethioate. The synthesis and study of these compounds have led to the discovery of molecules with potent antioxidant properties, potentially useful in various medical and industrial applications (Wijtmans et al., 2004).

properties

IUPAC Name

S-[2-[6-[[4-[3-(dimethylamino)propoxy]phenyl]sulfonylamino]pyridin-3-yl]-2-oxoethyl] ethanethioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O5S2/c1-15(24)29-14-19(25)16-5-10-20(21-13-16)22-30(26,27)18-8-6-17(7-9-18)28-12-4-11-23(2)3/h5-10,13H,4,11-12,14H2,1-3H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXWBUKMWZKTHCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)SCC(=O)C1=CN=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)OCCCN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

S-(2-(6-(4-(3-(Dimethylamino)propoxy)phenylsulfonamido)pyridin-3-yl)-2-oxoethyl) ethanethioate

CAS RN

940943-37-3
Record name KD-5170
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0940943373
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name KD-5170
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/26UQK478QL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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